8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Catalog No.
S15672193
CAS No.
92473-50-2
M.F
C10H7ClN4O2
M. Wt
250.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline...

CAS Number

92473-50-2

Product Name

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

IUPAC Name

8-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

Molecular Formula

C10H7ClN4O2

Molecular Weight

250.64 g/mol

InChI

InChI=1S/C10H7ClN4O2/c1-14-6-3-2-5(11)4-7(6)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17)

InChI Key

IPDNAEIPIHEZFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N3C(=NNC3=O)C1=O

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound features a quinoxaline core fused with a triazole ring, which contributes to its biological activity and potential therapeutic applications. The presence of a chlorine atom at the 8-position and a methyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.

Typical for quinoxaline derivatives, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
  • Oxidation and Reduction: The dione functionality allows for oxidation to form corresponding acids or reduction to yield alcohols.

These reactions are critical for synthesizing derivatives that may exhibit enhanced biological properties.

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has shown significant biological activity in various studies. It is particularly noted for its potential as an antitumor agent and has been evaluated for its inhibitory effects on specific cancer cell lines. The compound's unique structure allows it to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Research indicates that derivatives of this compound may exhibit selective inhibition of certain pathways associated with tumor growth and proliferation. For instance, some studies highlight its role as a selective inhibitor of bromodomain-containing proteins, which are implicated in cancer biology .

The synthesis of 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.
  • Cyclization: The introduction of the triazole ring can be accomplished via cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Catalytic Methods: Recent advancements include using transition metal catalysts to enhance yields and reduce reaction times .

These methods are continually being refined to improve efficiency and yield while minimizing environmental impact.

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several applications in medicinal chemistry:

  • Antitumor Agents: Due to its biological activity against cancer cells, it serves as a lead compound for developing new anticancer drugs.
  • Pharmacological Research: Its ability to inhibit specific biological pathways makes it a valuable tool for studying disease mechanisms.
  • Radiotracer Development: Derivatives of this compound have been explored for use in positron emission tomography imaging due to their affinity for certain receptors .

Interaction studies have demonstrated that 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione interacts with various biomolecular targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • Functional Assays: Testing the effects of the compound on cellular functions such as proliferation and apoptosis.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with its targets.

Such studies provide insights into its mechanism of action and help identify potential therapeutic applications .

Several compounds share structural features with 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione. Notable examples include:

Compound NameStructural FeaturesBiological Activity
7-ChloroquinoxalineSimilar quinoxaline coreAntimicrobial
1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalineTriazole fused with quinoxalineAntitumor
8-Bromo-[1,2,4]triazolo[4,3-a]quinoxalineBromine substitution instead of chlorineAntiviral
6-MethylquinoxalineMethylated quinoxaline without triazoleAnticancer

The uniqueness of 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione lies in its specific combination of chlorine and methyl substituents on the triazole ring and quinoxaline core. This configuration enhances its selectivity towards certain biological targets compared to similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.0257532 g/mol

Monoisotopic Mass

250.0257532 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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